molecular formula C11H12N2O2S B14675805 Propanenitrile, 3-((2-(((methylamino)carbonyl)oxy)phenyl)thio)- CAS No. 36124-57-9

Propanenitrile, 3-((2-(((methylamino)carbonyl)oxy)phenyl)thio)-

Cat. No.: B14675805
CAS No.: 36124-57-9
M. Wt: 236.29 g/mol
InChI Key: RHYODJITMFLCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanenitrile, 3-((2-(((methylamino)carbonyl)oxy)phenyl)thio)- is an organic compound with a complex structure that includes a nitrile group, a phenyl ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 3-((2-(((methylamino)carbonyl)oxy)phenyl)thio)- typically involves multiple steps, including the formation of the nitrile group and the introduction of the thioether linkage. Common synthetic routes may involve the reaction of appropriate precursors under controlled conditions, such as the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-((2-(((methylamino)carbonyl)oxy)phenyl)thio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the nitrile group to primary amines.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.

Scientific Research Applications

Propanenitrile, 3-((2-(((methylamino)carbonyl)oxy)phenyl)thio)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanenitrile, 3-((2-(((methylamino)carbonyl)oxy)phenyl)thio)- involves its interaction with specific molecular targets and pathways. The nitrile group and thioether linkage play crucial roles in its reactivity and binding affinity. These interactions can modulate biological processes and chemical reactions, making the compound valuable for various applications.

Comparison with Similar Compounds

Similar Compounds

    Propanenitrile, 3-(methylamino): Shares the nitrile group but lacks the thioether linkage.

    Propionitrile: A simpler nitrile compound with different chemical properties.

    Aminopropionitrile: Contains an amino group instead of the thioether linkage.

Uniqueness

Propanenitrile, 3-((2-(((methylamino)carbonyl)oxy)phenyl)thio)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

36124-57-9

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

[2-(2-cyanoethylsulfanyl)phenyl] N-methylcarbamate

InChI

InChI=1S/C11H12N2O2S/c1-13-11(14)15-9-5-2-3-6-10(9)16-8-4-7-12/h2-3,5-6H,4,8H2,1H3,(H,13,14)

InChI Key

RHYODJITMFLCLB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC=C1SCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.